1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
This compound features a piperidine core substituted with a 5,6-dimethylpyrimidin-4-yloxy-methyl group at the 4-position and a 1H-1,2,4-triazole-linked ethanone moiety at the 1-position. While detailed biological data are unavailable in the provided evidence, its structural attributes align with compounds used in drug discovery pipelines.
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJORFBAQMFOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions beginning with the formation of the pyrimidine and triazole rings, followed by their linkage to the piperidine ring via appropriate chemical intermediates.
Synthesis of 5,6-dimethylpyrimidine-4-ol: : This can be achieved through the cyclization of appropriate precursors in the presence of strong acids or bases.
Attachment of the Pyrimidine Ring to Piperidine: : The 5,6-dimethylpyrimidine-4-ol is then converted to its methoxy derivative and subsequently reacted with 1-(chloromethyl)piperidine under basic conditions to form the piperidine-pyrimidine moiety.
Formation of the Triazole Ring: : 1H-1,2,4-triazole is prepared from hydrazine and appropriate nitriles or amidines.
Final Coupling Reaction: : The triazole is linked to the piperidine-pyrimidine derivative using alkylation reactions.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for higher yields and purity, often using catalysis and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can participate in various chemical reactions including:
Oxidation: : Conversion of functional groups to their oxidized states.
Reduction: : Hydrogenation or other reduction processes.
Substitution: : Nucleophilic or electrophilic substitution on the piperidine, pyrimidine, or triazole rings.
Common Reagents and Conditions:
Oxidation: : Use of KMnO4 or CrO3.
Reduction: : Use of LiAlH4 or NaBH4.
Substitution: : Reagents like alkyl halides or organometallic reagents.
Major Products: Depending on the reaction conditions, products may include modified derivatives with altered functional groups.
Scientific Research Applications
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been explored for various applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for therapeutic potential due to its biological activity.
Industry: : Potential use as a catalyst or in material science.
Mechanism of Action
Similar Compounds and Uniqueness: This compound can be compared to other molecules with pyrimidine, piperidine, or triazole rings.
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: distinguishes itself through its combination of these three moieties, influencing its properties and applications.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations
Heterocyclic Diversity: The target compound’s 1H-1,2,4-triazole group distinguishes it from analogs with pyrazole (e.g., 1389315-11-0) or thiazolidinone (e.g., ) moieties. Pyrimidine derivatives vary significantly: the target’s 5,6-dimethylpyrimidine contrasts with pyrrolidinyl-pyrimidine (2640888-16-8) or pyrazolo-pyrazine (EP 2023/39). These differences may influence metabolic stability or target selectivity .
Linker and Substitution Patterns: The oxymethyl-piperidine linker in the target compound provides flexibility compared to rigid bonds in 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-... (EP 2023/39). This flexibility might optimize binding pocket accommodation . Piperazine vs. Piperidine: Compounds like 2640888-16-8 incorporate piperazine, which may enhance solubility due to increased polarity, whereas the target’s piperidine is more lipophilic .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~350–400 g/mol) places it within the "drug-like" range, similar to 2640888-16-8 (372.5 g/mol). In contrast, 1389315-11-0 (236.31 g/mol) may serve as a fragment or intermediate .
Research Implications
- Target Selectivity : The triazole group in the target compound could offer advantages in kinase inhibition over pyrazole-containing analogs, as triazoles often exhibit stronger interactions with ATP-binding pockets .
- Synthetic Feasibility : The oxymethyl-piperidine linkage may present synthetic challenges compared to direct alkylation in analogs like 1389315-11-0, impacting scalability .
- Patent Trends : Recent patents (2023–2024) emphasize pyrazolo-pyrimidine and dual piperidine/piperazine systems, suggesting industry focus on these scaffolds for improved pharmacokinetics .
Biological Activity
The compound 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a piperidine ring, a dimethylpyrimidine moiety, and a triazole group. These structural components are often associated with various pharmacological effects.
| Structural Component | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring known for its role in various drug activities. |
| Dimethylpyrimidine | A pyrimidine derivative that may enhance biological activity through specific interactions. |
| Triazole Group | A five-membered ring that is often linked to antifungal and anticancer properties. |
Antimicrobial Properties
Research indicates that compounds containing both piperidine and triazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one demonstrate effectiveness against various bacterial strains. For instance, compounds with similar structures have reported Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 12.45 |
| 1-(4-(...) | MCF-7 | TBD |
These findings suggest that the compound could induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression levels.
The biological activity of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one likely involves interaction with specific molecular targets.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways. For example:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition of AChE activity, which can be beneficial in treating neurodegenerative diseases.
Receptor Modulation
The potential for receptor modulation is significant due to the presence of the triazole group, which is known to interact with various receptors in the central nervous system.
Case Studies
Several studies have explored the biological effects of compounds related to 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one:
- Antimicrobial Activity Study : A study demonstrated that a related compound exhibited potent activity against resistant strains of Staphylococcus aureus with an MIC of 8 µg/mL.
- Anticancer Study : Another investigation revealed that modifications to the triazole moiety enhanced cytotoxicity against breast cancer cells by promoting apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
